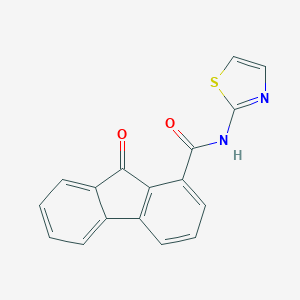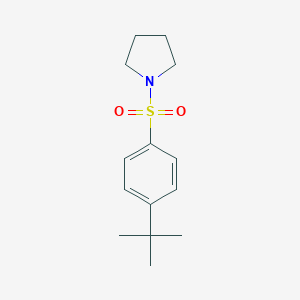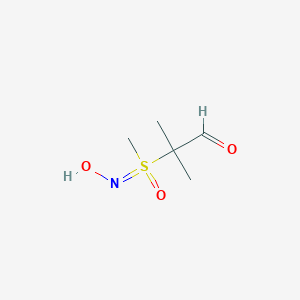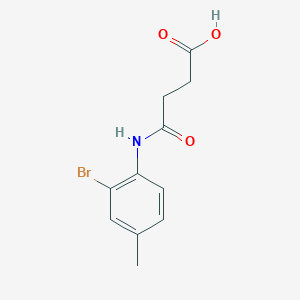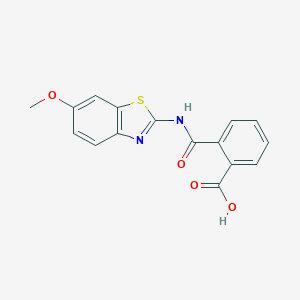
1,3-Hexadien-5-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Hexadien-5-yne, also known as this compound, is an organic compound with the molecular formula C₆H₆. It is a colorless liquid with a distinct odor and is known for its unique structure, which includes both double and triple bonds.
Preparation Methods
1,3-Hexadien-5-yne can be synthesized through several methods. One common synthetic route involves the reaction of 4-hexyn-3-one with sodium acetylide in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields this compound as the primary product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.
Chemical Reactions Analysis
1,3-Hexadien-5-yne undergoes a variety of chemical reactions due to the presence of both double and triple bonds. Some of the key reactions include:
Oxidation: this compound can be oxidized to form various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced to form alkenes or alkanes using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo substitution reactions, particularly at the triple bond, with reagents such as halogens or hydrogen halides.
Cyclization: The compound can undergo cyclization reactions to form aromatic compounds, such as benzene derivatives, under specific conditions
Scientific Research Applications
1,3-Hexadien-5-yne has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various intermediates in organic reactions.
Materials Science: The compound is used in the development of new materials, including polymers and coatings, due to its ability to undergo polymerization reactions.
Chemical Research: This compound is studied for its reactivity and potential use in developing new synthetic methodologies
Mechanism of Action
The mechanism of action of 1,3-Hexadien-5-yne in chemical reactions involves the interaction of its double and triple bonds with various reagents. The compound’s reactivity is influenced by the electron density around these bonds, which can be manipulated through the use of catalysts and specific reaction conditions. The molecular targets and pathways involved in its reactions depend on the type of reaction being carried out, such as oxidation, reduction, or cyclization .
Comparison with Similar Compounds
1,3-Hexadien-5-yne can be compared to other similar compounds, such as:
1,5-Hexadien-3-yne: This compound has a similar structure but differs in the position of the double and triple bonds.
Cyclohexa-1,3-diene: This compound contains only double bonds and lacks the triple bond present in this compound.
Butadienylacetylene: This compound is another example of a molecule with both double and triple bonds but has a different arrangement of these bonds
Properties
CAS No. |
10420-90-3 |
|---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
78.11 g/mol |
IUPAC Name |
(3E)-hexa-1,3-dien-5-yne |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1,4-6H,2H2/b6-5+ |
InChI Key |
OGWJYLKDZYZYBA-AATRIKPKSA-N |
SMILES |
C=CC=CC#C |
Isomeric SMILES |
C=C/C=C/C#C |
Canonical SMILES |
C=CC=CC#C |
boiling_point |
83.5 °C |
melting_point |
-81.0 °C |
Synonyms |
1,3-Hexadien-5-yne. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


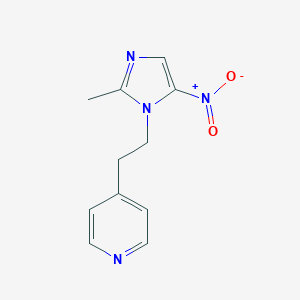

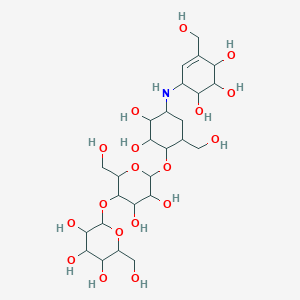

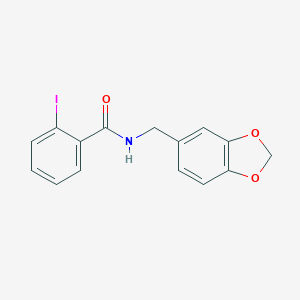

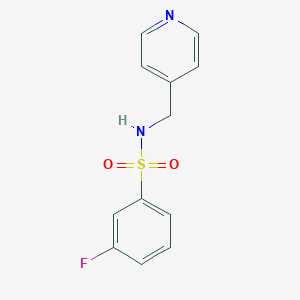

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
